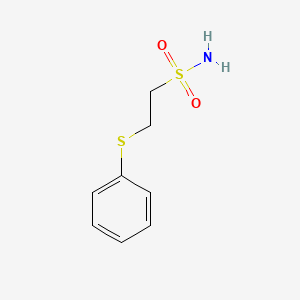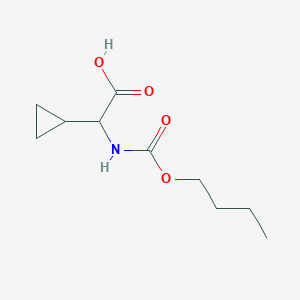
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid, also known as (S)-2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid, is a glycine derivative with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group of glycine with a butoxycarbonyl (Boc) group, followed by the introduction of a cyclopropyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, tert-butoxycarbonyl-protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Mécanisme D'action
The mechanism of action of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence amino acid metabolism and protein synthesis. The compound may act by binding to enzymes or receptors involved in these processes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid include other glycine derivatives and amino acid analogs, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protective groups and are used in peptide synthesis.
Cyclopropyl-containing amino acids: These compounds share the cyclopropyl group and have similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a butoxycarbonyl-protected amino group and a cyclopropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
54256-41-6; 609768-49-2 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.249 |
Nom IUPAC |
2-(butoxycarbonylamino)-2-cyclopropylacetic acid |
InChI |
InChI=1S/C10H17NO4/c1-2-3-6-15-10(14)11-8(9(12)13)7-4-5-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
YSJDCYTYDTYLJP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC(C1CC1)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


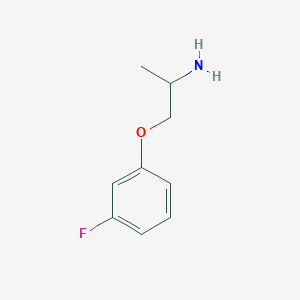

![4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2696953.png)
![N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2696954.png)
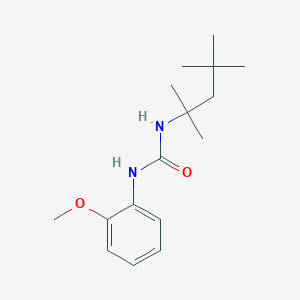
![ethyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2696960.png)
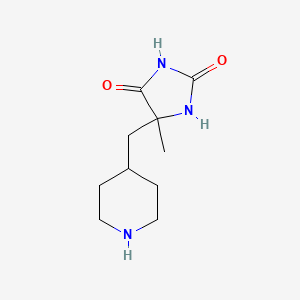


![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)
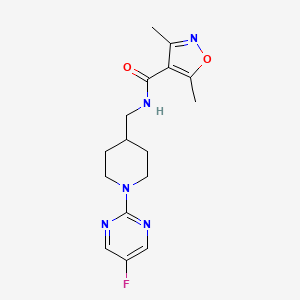
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2696971.png)
